Ambenonium chloride tetrahydrate
Overview
Description
Ambenonium chloride, also known as ambenonium dichloride and sold under the trade name Mytelase, is a cholinesterase inhibitor . It is used in the management of myasthenia gravis, a disease that causes muscle weakness . Ambenonium chloride is classified as a reversible cholinesterase inhibitor .
Molecular Structure Analysis
The molecular formula of Ambenonium chloride is C28H42Cl2N4O2 . The structure includes two chlorobenzyl-diethylammonium groups linked by a dioxoethane-diyl group . The molecule has a molar mass of 537.57 g/mol .Chemical Reactions Analysis
Ambenonium chloride acts as a competitive, reversible inhibitor of acetylcholinesterase . This means it binds to the enzyme acetylcholinesterase and prevents it from breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .Physical and Chemical Properties Analysis
Ambenonium chloride has a molecular weight of 608.47 g/mol . Its percent composition is C 55.27%, H 6.96%, Cl 23.30%, N 9.21%, O 5.26% .Scientific Research Applications
Pharmacological Properties
- Ambenonium chloride has been identified as an anticholinesterase agent, specifically inhibiting acetylcholinesterase with relatively weak activity against serum cholinesterase. Its anticholinesterase properties are 5 to 13 times more potent than neostigmine, as found in pharmacological investigations (Westerberg, 1956).
Effects on Neuromuscular Transmission
- Ambenonium chloride has been observed to facilitate neuromuscular transmission. This facilitation is thought to involve actions beyond cholinesterase inhibition, possibly at the prejunctional site (Blaber, 1963).
- Long-term administration of ambenonium chloride in rats showed changes in motor end-plate structure and acetylcholine receptor density, indicating potential impacts on neuromuscular transmission (Hazama et al., 1981).
Impact on Myelinogenesis
- The addition of ambenonium chloride to developing cultures of neonatal mouse cerebellum showed varying effects on myelin sheath formation. This suggests a role of acetylcholinesterase-containing neurons in myelinogenesis and indicates that ambenonium chloride may influence this process (Toran-Allerand, 1974).
Pharmacokinetics and Biological Analysis
- Studies on the pharmacokinetics of ambenonium chloride in dogs suggest complex multi-compartment storage with periodic releases into general circulation (Tharasse-Bloch et al., 1989).
- A sensitive and selective procedure has been developed for the extraction and determination of ambenonium chloride in serum, useful for monitoring its concentration in patients (Ohtsubo et al., 1989).
Interaction with Other Substances
- Ambenonium chloride shows interactions with other neuromuscular blocking agents. Its antagonistic properties have been explored in studies, suggesting potential applications in managing conditions affected by neuromuscular blockades (Pleuvry & Hunter, 1968).
Neuroscience Research
- Ambenonium chloride has been used in neuroscience research to study the distribution of acetylcholinesterase activity in the brain, contributing to our understanding of neurological processes and disorders (Papp, 1979).
Mechanism of Action
The mechanism of action of Ambenonium chloride involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . By inhibiting this enzyme, Ambenonium chloride increases the levels of acetylcholine, which in turn facilitates the transmission of impulses across the neuromuscular junction .
Safety and Hazards
Properties
IUPAC Name |
(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride;tetrahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40Cl2N4O2.2ClH.4H2O/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;;;;;/h9-16H,5-8,17-22H2,1-4H3;2*1H;4*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLYNBGKFQTWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.O.O.O.O.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50Cl4N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017939 | |
Record name | Ambenonium chloride tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52022-31-8 | |
Record name | Ambenonium chloride tetrahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambenonium chloride tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMBENONIUM CHLORIDE TETRAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1OT01KW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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